

Ethnobotanical Uses and Pharmacological Activities of Clerodendrum paniculatum

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Clerodendrum paniculatum L., a member of the Lamiaceae family, is a plant with a rich history of use in traditional medicine across Asia. Its ethnobotanical applications are extensive, ranging from the treatment of inflammatory conditions and infections to wound healing and management of systemic diseases. Modern pharmacological studies have begun to validate these traditional uses, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of C. paniculatum, supported by a detailed examination of its known phytochemical constituents and pharmacological properties. While the plant is rich in various bioactive compounds such as flavonoids, terpenoids, and glycosides, it is important to note that **Paniculoside I**, a diterpenoid glycoside, has not been reported in Clerodendrum paniculatum to date; it has been isolated from species of the Stevia genus. This guide summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to support further research and drug discovery efforts centered on this promising medicinal plant.

Ethnobotanical Uses of Clerodendrum paniculatum

Clerodendrum paniculatum, commonly known as the pagoda flower, has been utilized for centuries in various traditional medicine systems, particularly in India, China, and Japan.[1][2]



The plant's roots, leaves, and flowers are the primary parts used for medicinal preparations. A summary of its traditional applications is presented below.

Table 1: Ethnobotanical Uses of Clerodendrum paniculatum

Ailment/Disorder	Plant Part Used	Traditional Preparation and Administration	Geographical Region of Use
Inflammation, Rheumatism, Neuralgia	Roots, Leaves	Decoction or paste applied topically or taken orally.	India, China, Japan, Thailand[1][2]
Wounds and Ulcers	Leaves	Poultice or extract applied directly to the affected area.	India, China, Japan[1] [2]
Typhoid, Malaria, Fever	Roots, Leaves	Decoction taken orally.	Traditional Thai medicine, India[1][2]
Jaundice, Anemia	Roots	Decoction or infusion taken orally.	India[1][2]
Snakebite, Giddiness	Roots, Leaves	Paste applied to the bite area or decoction taken orally.	India[1][2]
Hemorrhoids	Not specified	Used in herbal preparations.	India[1][2]
Sore eyes	Not specified	Used for treatment.	Indonesia[2]
Blood purification	Not specified	Used for this purpose.	India[1][2]

Phytochemical Composition

Phytochemical analyses of Clerodendrum paniculatum have revealed a diverse array of secondary metabolites, which are believed to be responsible for its therapeutic effects. The major classes of compounds identified include:



- Flavonoids: Quercetin, Rutin[2]
- Terpenoids: β-Amyrin, Lupeol, Oleanolic aldehyde acetate, Diterpenoids[1][3][4]
- Steroids: β-Sitosterol, Stigmasta-4,25-dien-3-one, (3β)-stigmasta-4,22,25-trien-3-ol[2]
- Glycosides: Anthraquinone glycosides, Cardiac glycosides[1][3]
- Other Phenolic Compounds and Tannins[1][3]

It is noteworthy that while the plant is rich in terpenoids and glycosides, the specific compound **Paniculoside I**, a diterpenoid glycoside, has been isolated from Stevia paniculata and Stevia rebaudiana and is not a known constituent of Clerodendrum paniculatum.[5][6]

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional claims regarding the medicinal properties of C. paniculatum. The most prominent activities are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant potential of C. paniculatum extracts has been evaluated using various in vitro assays. The free radical scavenging activity is attributed to the presence of phenolic and flavonoid compounds.

Table 2: Quantitative Antioxidant Activity of Clerodendrum paniculatum Extracts



Plant Part	Extract Type	Assay	IC50 Value (μg/mL)	Total Phenolic Content (µg GAE/g)	Total Flavonoid Content	Referenc e
Leaf	Aqueous	DPPH Radical Scavengin g	1.303	110.0	-	[7]
Flower	Aqueous	DPPH Radical Scavengin g	61.98	104.7	-	[7]
Flower	Ethanolic	DPPH Radical Scavengin g	3.57	100.6	-	[7]
Flower	Hexane	DPPH Radical Scavengin g	400.15	142.6	-	[7]
Leaf	Methanol	α-amylase inhibition	158.396	-	-	[8]
Leaf	Methanol	α- glucosidas e inhibition	113.122	-	-	[8]
Leaf	-	-	-	266 mg GAE/g	6.14 mg catechin/g	[9]
Flower	-	-	-	373.33 mg GAE/g	17.22 mg catechin/g	[9]

Anti-inflammatory Activity



The anti-inflammatory properties of C. paniculatum have been demonstrated in both in vitro and in vivo models. The extracts have been shown to stabilize red blood cell membranes and reduce edema in animal models.

Table 3: Quantitative Anti-inflammatory Activity of Clerodendrum paniculatum Leaf Extracts

Extract Type	Assay	Concentration (µg/mL)	% Protection/Inhi bition	Reference
Petroleum Ether	HRBC Membrane Stabilization	1000	57.15	[10]
Chloroform	HRBC Membrane Stabilization	1000	48.98	[10]
Petroleum Ether	Carrageenan- induced rat paw edema (in vivo, 400 mg/kg)	-	Significant reduction	[11]
Chloroform	Carrageenan- induced rat paw edema (in vivo, 400 mg/kg)	-	Significant reduction	[11]

Experimental Protocols DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a widely used method to determine the free radical scavenging capacity of plant extracts.

 Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.



- Preparation of Plant Extracts and Standard: Stock solutions of the plant extracts and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol. Serial dilutions are made to obtain a range of concentrations.
- Assay Procedure:
 - To 2 mL of the DPPH solution, 1 mL of the plant extract or standard at different concentrations is added.
 - The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
 - The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
 - A control is prepared using 1 mL of methanol instead of the extract.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
- IC50 Value Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay for In Vitro Anti-inflammatory Activity

This assay assesses the ability of a substance to stabilize the lysosomal membrane, which is analogous to the stabilization of red blood cell membranes, as a measure of anti-inflammatory activity.

Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an
equal volume of Alsever's solution (anticoagulant). The mixture is centrifuged, and the
packed red blood cells are washed with isosaline and reconstituted as a 10% (v/v)
suspension in isosaline.

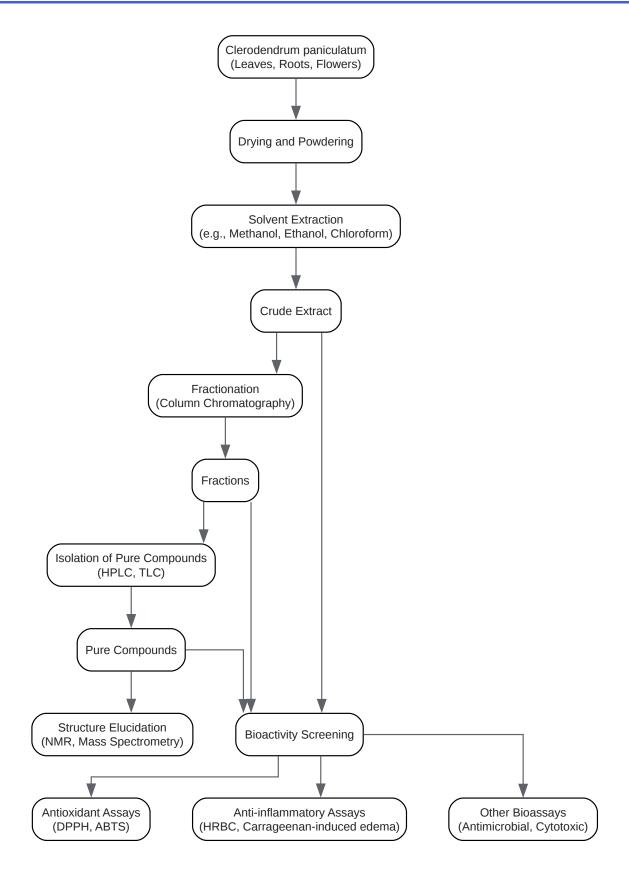


Assay Procedure:

- The reaction mixture consists of 1 mL of the plant extract at various concentrations, 1 mL
 of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
- A control is prepared without the plant extract.
- The mixtures are incubated at 37°C for 30 minutes and then centrifuged.
- The absorbance of the supernatant (hemoglobin content) is measured at 560 nm.
- Calculation: The percentage of membrane stabilization is calculated as follows: % Protection
 = 100 [(OD of Test / OD of Control) * 100] Where OD of Test is the optical density of the sample and OD of Control is the optical density of the control.

Visualizations of Pathways and Workflows General Workflow for Phytochemical Analysis and Bioactivity Screening



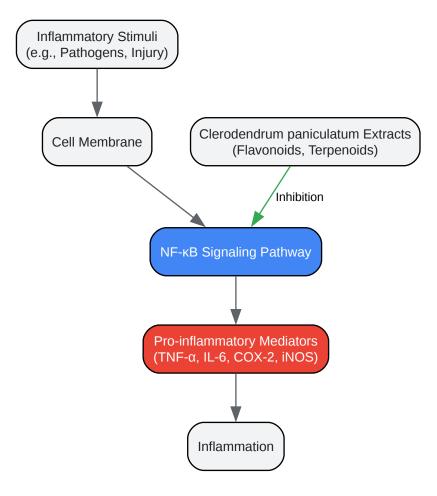


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Caption: Workflow for phytochemical analysis of C. paniculatum.



Postulated Anti-inflammatory Signaling Pathway Inhibition

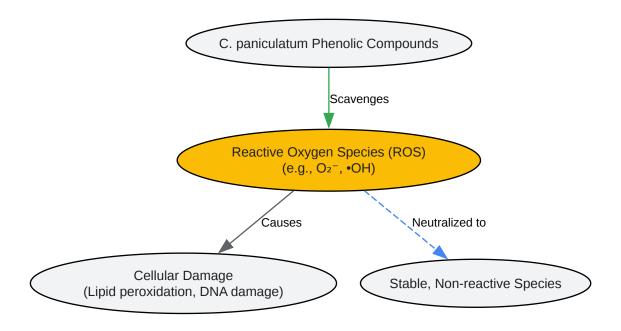


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Caption: Inhibition of the NF-kB signaling pathway.

Antioxidant Mechanism of Action





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Caption: Free radical scavenging by C. paniculatum.

Conclusion and Future Directions

Clerodendrum paniculatum is a medicinally important plant with a long history of traditional use, which is well-supported by modern pharmacological research. Its rich phytochemical content, particularly flavonoids and terpenoids, contributes to its significant anti-inflammatory and antioxidant properties. While the specific compound **Paniculoside I** has not been identified in this plant, the diverse array of other bioactive molecules warrants further investigation for the development of novel therapeutic agents. Future research should focus on the isolation and structural elucidation of the active constituents from C. paniculatum and the elucidation of their precise mechanisms of action through in-depth in vivo and clinical studies. This will be crucial for translating the ethnobotanical knowledge of this plant into evidence-based therapeutic applications.

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